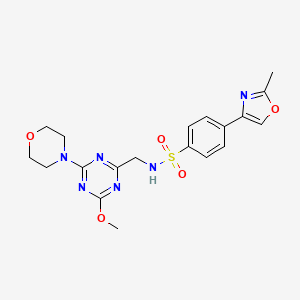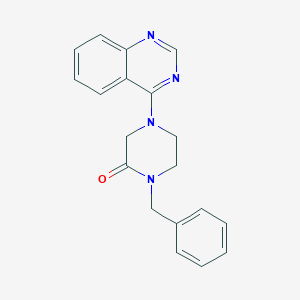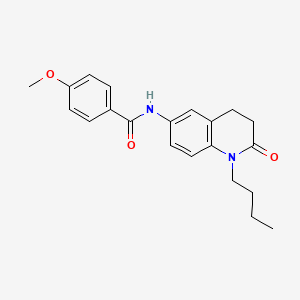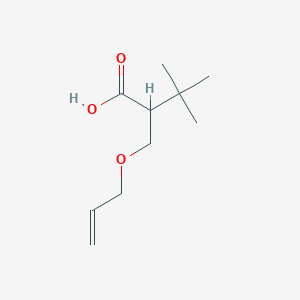![molecular formula C13H12N4OS B2872817 7-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303996-01-2](/img/structure/B2872817.png)
7-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential use in various applications . They are characterized by a fused ring structure and can exhibit a variety of properties depending on their specific substituents .
Synthesis Analysis
The synthesis of similar compounds, such as 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one, has been achieved through a simple synthetic method . This involves the use of heat-resistant explosives that are easy to synthesize .Molecular Structure Analysis
The molecular structure of these compounds is characterized by an “amino-nitro-amino” arrangement, similar to that of TATB . This arrangement, along with the aza-fused structure, contributes to their properties .Physical and Chemical Properties Analysis
Similar compounds, such as 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one, exhibit excellent thermal stability . They also possess higher positive heats of formation than LLM-105 .科学的研究の応用
1. Molecular Structure and Crystal Environments
7-Amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been studied for its molecular structure in two crystal environments. This research highlights the biological activity potential of its coordination compounds. The study revealed diverse three-dimensional supramolecular architectures through hydrogen-bonding interactions and weak π-π stacking interactions (Canfora et al., 2010).
2. Chemical Reactions and Structural Rearrangements
The synthesis of 7-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine involves a range of chemical reactions and structural rearrangements. One study explores the alkyl rearrangement of similar compounds, providing insights into the behavior and properties of these derivatives (Makisumi & Kanō, 1963).
3. Biological and Antimicrobial Activities
There is research indicating the potential biological activity of compounds related to this compound. For instance, certain triazolopyrimidines have been synthesized and evaluated for their antimicrobial activity, showcasing the relevance of these compounds in biomedical research (Gilava et al., 2020).
4. Synthesis and Applications in Medicinal Chemistry
The synthesis process of compounds like this compound is a key area of study. These compounds have applications in medicinal chemistry, particularly in the development of kinase inhibitors and other pharmacologically active molecules (Shaaban et al., 2011).
5. Rearrangement and Synthesis Techniques
The rearrangement of similar compounds and synthesis techniques are crucial for understanding the chemical properties and potential applications of this compound. Studies have explored various synthesis methods and the resulting structural changes, contributing to a deeper understanding of these compounds' chemistry (Lashmanova et al., 2019).
将来の方向性
The research on similar compounds suggests that there are prospects for the molecular design and crystal engineering of novel energetic materials with admirable molecular stability . This could potentially be a future direction for the study of “7-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine”.
特性
IUPAC Name |
7-(4-methoxyphenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-18-10-5-3-9(4-6-10)11-7-8-14-12-15-13(19-2)16-17(11)12/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSBEPTXHYLGNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Aminophenyl)formamido]propanoic acid hydrochloride](/img/structure/B2872738.png)
![2,2-Difluoro-N-(5-methyl-1,3-thiazol-2-yl)-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2872739.png)


![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,6-dimethoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2872744.png)
![5-[(4-chlorophenyl)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2872749.png)
![N-(1-cyanopropyl)-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2872750.png)



![1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene](/img/structure/B2872755.png)

